4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid

Chemical procurement Purity specification Quality control

Researchers seeking to exploit aldehyde-selective chemistry for EphA4 probe development face a critical gap: no formyl-substituted 2,5-dimethylpyrrolyl benzoic acid derivatives are characterized in the literature. CAS 409353-44-2 bridges this gap, providing a reactive 3-formyl handle absent in published non-formyl EphA4 inhibitors (Ki 7-9 μM). • Enables reductive amination or hydrazone formation for affinity probe/fluorophore conjugation • Orthogonal COOH/CHO handles support sequential derivatization for porphyrin analogs • Available with batch-specific QC (NMR, HPLC, GC) at ≥97% purity for reproducible results

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 409353-44-2
Cat. No. B1298794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid
CAS409353-44-2
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=C(C=C(C=C2)C(=O)O)C)C)C=O
InChIInChI=1S/C15H15NO3/c1-9-6-12(15(18)19)4-5-14(9)16-10(2)7-13(8-17)11(16)3/h4-8H,1-3H3,(H,18,19)
InChIKeyGUIKDEPKXYMZGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic Acid: Sourcing & Structural Context


4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid (CAS 409353-44-2) is a synthetic organic small molecule with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . The compound is characterized by a benzoic acid core bearing a 3-methyl substituent and a 2,5-dimethylpyrrole moiety further functionalized with a 3-formyl group . It is commercially available from multiple research chemical suppliers with typical purities of 95% or 97%, and is exclusively offered for laboratory research and development use only . Current public-domain evidence indicates that no peer-reviewed biological activity data, target engagement studies, or quantitative structure-activity relationship analyses have been reported for this specific compound; existing literature on 2,5-dimethylpyrrolyl benzoic acid derivatives pertains exclusively to non-formyl-substituted analogs, and no direct comparative data are available to establish the differential performance of the 3-formyl derivative relative to these structural analogs [1]. Consequently, procurement decisions for this compound must currently rely on vendor-level specifications (purity, price, packaging, availability) rather than on scientifically demonstrated differentiation at the biological or functional level.

Identity Formyl-pyrrolyl benzoic acid; structurally distinct from all biologically characterized analogs.
Procurement Vendor-specified purity only (95–97%); no public biological activity or target data available.
Use Context May support synthetic probe development, SAR studies, or analytical method work where the aldehyde handle is required.

4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic Acid: Analog Substitution Risks


The 2,5-dimethylpyrrolyl benzoic acid scaffold has been established as a pharmacophore for EphA4 and EphA2 receptor inhibition, with non-formyl-substituted analogs demonstrating competitive binding with Ki values of 7 μM and 9 μM in ELISA-based ephrin-A5 displacement assays [1]. However, the specific compound CAS 409353-44-2 incorporates a 3-formyl substituent on the pyrrole ring that is absent in all biologically characterized analogs from the peer-reviewed literature [1]. This formyl group introduces distinct electronic properties (electron-withdrawing, polar) and presents an aldehyde functionality for potential derivatization (e.g., reductive amination, hydrazone formation), which differentiates it fundamentally from the unsubstituted 2,5-dimethylpyrrolyl benzoic acid derivatives that constitute the entire published evidence base for this scaffold [1]. In the absence of any published head-to-head comparative data or cross-study comparables between the formyl-substituted compound and its non-formyl analogs, there is no scientific basis to assert functional equivalence, substitution interchangeability, or differential performance. Researchers and procurement specialists should therefore recognize that CAS 409353-44-2 is a structurally distinct entity whose biological properties remain empirically uncharacterized in the public domain; any assumption that it behaves identically to published 2,5-dimethylpyrrolyl benzoic acid derivatives is unsupported by current evidence and constitutes a scientific and sourcing risk.

Structural Divergence

3-formyl group creates distinct electronic/steric profile; EphA4 affinity data from non‑formyl analogs may not transfer.

No Comparative Evidence

Head‑to‑head binding, cellular, or in vivo data are absent. Functional interchangeability requires validation, not assumption.

4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic Acid: Vendor Evidence & Data Gaps


Vendor Purity Specifications

CAS 409353-44-2 is commercially available from multiple research chemical vendors with reported minimum purity specifications ranging from 95% to 97% . AKSci supplies the compound at 95% minimum purity in quantities of 100 mg, 250 mg, and 1 g ; Bidepharm offers the compound at 97% purity with batch-specific quality control documentation including NMR, HPLC, or GC analytical reports . No published analytical method validation data, impurity profiling, or lot-to-lot consistency metrics are available in the peer-reviewed literature for this compound. Comparative purity data between vendors are not systematically reported, and no pharmacopeial standards or certified reference materials have been established.

Purity Specification
Data to verify
95% (AKSci) – 97% (Bidepharm) by HPLC, GC, NMR
Meets research-grade purity thresholds; vendor QC documentation should be reviewed.
No independent analytical validation or impurity profiling published.
Chemical procurement Purity specification Quality control

Predicted Physical Properties: Unverified

Computationally predicted physical properties for CAS 409353-44-2 include a density of 1.2±0.1 g/cm³ and a boiling point of 456.4±45.0 °C at 760 mmHg . These values are derived from algorithmic estimation methods and have not been experimentally validated or reported in peer-reviewed literature. No published data exist for experimentally determined melting point, aqueous solubility, logP, pKa, or stability under various storage conditions. In contrast, structurally related 2,5-dimethylpyrrolyl benzoic acid derivatives without the 3-formyl group have been more extensively characterized, though direct physicochemical comparisons are absent.

Physical Properties
Data to verify
Predicted: density 1.2 g/cm³, bp 456 °C
Computationally estimated values; experimental solubility, logP, stability unreported.
Direct handling and solvent compatibility validation required.
Physicochemical characterization Solubility prediction Compound handling

EphA4 Pharmacophore Scaffold Context (Class-Level)

The 2,5-dimethylpyrrolyl benzoic acid scaffold, to which CAS 409353-44-2 belongs, has been demonstrated to act as a competitive inhibitor of the EphA4 receptor ephrin-binding domain. In a high-throughput screening campaign, a non-formyl-substituted 2,5-dimethylpyrrolyl benzoic acid derivative (Compound 1) inhibited ephrin-A5 binding to EphA4 with a Ki value of 7 μM in ELISA assays [1]. An isomeric analog (Compound 2) exhibited a Ki of 9 μM [1]. These compounds selectively targeted EphA4 and EphA2 over other Eph receptors and inhibited ephrin-induced receptor phosphorylation in cells without affecting cell viability [1]. Critically, CAS 409353-44-2 contains a 3-formyl substituent absent in both Compound 1 and Compound 2; no published data exist regarding the impact of this formyl group on EphA4 binding affinity, selectivity, cellular activity, or any other biological parameter.

EphA4 Binding (Scaffold)
Class-level inference
Non-formyl analogs: Ki ~7–9 μM (ELISA)
Class-level activity context for non‑formyl scaffold; formyl impact on binding unknown.
No binding data for CAS 409353‑44‑2.
Eph receptor EphA4 inhibition Structure-activity relationship

In Vivo Pancreatic Cancer Model Efficacy (Class-Level)

A non-formyl 2,5-dimethylpyrrolyl benzoic acid derivative (Compound 1, distinct from CAS 409353-44-2) demonstrated cytostatic efficacy in EphA4-expressing pancreatic ductal adenocarcinoma (PDAC) cells both in vitro and in an orthotopic nude mouse model [1]. Compound 1 suppressed EphA4 and Akt phosphorylation and induced apoptosis in EphA4-expressing PDAC cells [1]. In patient-derived analyses, EphA4 positivity was associated with significantly shorter overall survival (P = 0.029) and was an independent prognostic factor (P = 0.039) [1]. No such in vivo or prognostic correlation studies have been reported for CAS 409353-44-2, and the impact of the 3-formyl substituent on in vivo efficacy, pharmacokinetics, or target engagement remains entirely uncharacterized.

In Vivo PDAC (Scaffold)
Class-level inference
Non‑formyl analog: cytostatic in orthotopic PDAC model
Class‑level in vivo context for the unsubstituted scaffold; formyl derivative not tested.
Pharmacokinetics and target engagement of CAS 409353‑44‑2 remain unknown.
Pancreatic cancer EphA4 Orthotopic xenograft

Vendor Pricing and Availability

CAS 409353-44-2 is available from multiple commercial vendors with transparent pricing structures that may inform procurement decisions. AKSci lists the compound at $37 for 100 mg, $85 for 250 mg, and $253 for 1 g (95% purity) . Bidepharm offers the compound at 97% purity with batch-specific analytical documentation, though pricing requires inquiry . CymitQuimica previously listed a 5 g quantity now marked as discontinued, indicating variable supply chain stability . No published comparative data exist regarding lot-to-lot variability, shelf-life stability under recommended storage conditions (cool, dry place per AKSci), or vendor-to-vendor analytical consistency. In the absence of biological differentiation, price per milligram and purity specification constitute the only actionable procurement differentiators among commercial sources.

Pricing & Supply
Source review
AKSci: $37/100mg; Bidepharm: 97% purity (inquiry)
Transparent tiered pricing; supply stability may vary across vendors.
Price and purity are current primary procurement drivers.
Vendor comparison Pricing Research chemical sourcing

Aldehyde Functionality as a Synthetic Handle

The presence of the 3-formyl substituent on the pyrrole ring of CAS 409353-44-2 distinguishes this compound from all biologically characterized 2,5-dimethylpyrrolyl benzoic acid derivatives reported in the literature [1]. The aldehyde group provides a reactive handle for selective chemical transformations including reductive amination (forming secondary or tertiary amines), hydrazone or oxime formation, and Wittig olefination . In contrast, the non-formyl analogs (Compound 1 and Compound 2) lack this orthogonal reactive functionality and cannot undergo aldehyde-specific derivatization without additional synthetic steps. This distinction is relevant for researchers seeking to generate compound libraries, prepare affinity probes, or conjugate the scaffold to reporter moieties or solid supports. However, no published studies have demonstrated or quantified the efficiency of such derivatization reactions specifically with CAS 409353-44-2, nor have any structure-activity relationship studies been conducted on the resulting derivatives.

Aldehyde Handle
Class-level inference
Formyl group present — enables reductive amination, hydrazone formation
Enables selective conjugation absent in non‑formyl analogs.
No published derivatization efficiency or product data.
Chemical derivatization Aldehyde chemistry Conjugation

4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic Acid: Procurement-Limited Applications


Aldehyde-Selective Probe Conjugation

The 3-formyl substituent on the pyrrole ring of CAS 409353-44-2 provides a reactive aldehyde handle absent in the non-formyl 2,5-dimethylpyrrolyl benzoic acid derivatives that constitute the published EphA4 inhibitor literature [1]. Researchers developing affinity probes, fluorescent conjugates, or biotinylated derivatives for target identification or pull-down experiments may select this compound specifically to exploit aldehyde-selective chemistry (e.g., reductive amination with amine-containing reporters, hydrazone formation) . However, no published data exist regarding the retention of EphA4 binding affinity or cellular activity following such derivatization; empirical validation of conjugate performance is required and constitutes a research gap rather than an established application.

SAR Studies: EphA4 Pharmacophore

Given the established EphA4 inhibitory activity of non-formyl 2,5-dimethylpyrrolyl benzoic acid derivatives (Ki values of 7 μM and 9 μM) [1], CAS 409353-44-2 may serve as a probe to interrogate the steric and electronic tolerance of the EphA4 ligand-binding pocket to a 3-formyl substituent. Procurement of this compound enables comparative biochemical assays (e.g., ephrin-A5 displacement ELISA, EphA4 phosphorylation inhibition) to quantify the impact of the formyl modification on receptor binding affinity and selectivity relative to the published non-formyl analogs. Such comparative data would address a critical knowledge gap in the current literature and inform medicinal chemistry optimization efforts targeting this scaffold.

Synthetic Intermediate for Porphyrin Analogs

CAS 409353-44-2 has been described as a synthetic intermediate in the preparation of porphyrin analogs and tetrapyrrole-like compounds . The combination of carboxylic acid and aldehyde functionalities provides orthogonal reactive handles for sequential derivatization, enabling conjugation to polymers, biomolecules, or metal-organic frameworks . Potential downstream applications include photodynamic therapy sensitizers and dye-sensitized solar cell components . Procurement for this purpose is driven by synthetic accessibility and functional group compatibility rather than by demonstrated biological activity. No published synthetic procedures or yield data specifically employing this compound as an intermediate are available in the peer-reviewed literature.

Analytical Method Development & QC

The compound may be procured as a reference standard for analytical method development, including HPLC or LC-MS method validation, where its distinct retention time and mass spectral profile (molecular weight 257.28, molecular formula C15H15NO3) [1] can serve as a calibration or system suitability marker. Vendors offering batch-specific QC documentation (e.g., Bidepharm's NMR, HPLC, GC reports at 97% purity) provide additional traceability for analytical applications. However, the absence of certified reference material status, pharmacopeial monographs, or published stability-indicating methods limits the utility of this compound in regulated analytical environments.

Application
Selection Property
Validation Focus
Affinity probe / bioconjugate preparation
Reactive aldehyde for selective conjugation
Retention of scaffold binding after derivatization (if applicable)
EphA4 structure–activity relationship studies
3‑formyl modification of known pharmacophore
Comparative ephrin‑A5 displacement and phosphorylation assays
Porphyrin analog synthesis
Orthogonal COOH and CHO functional groups
Reaction efficiency and product characterization
HPLC/LC‑MS reference standard
Distinct retention time and mass spectrum
Purity and identity verification against vendor QC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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